3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one
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Overview
Description
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[35]nonan-1-one is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a pyrazole ring fused to a spirocyclic nonane system, which includes an oxa- and azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like toluene or THF, and catalysts such as triethylamine. The process may involve heating and stirring for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific proteins or pathways.
Industry: It can be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spirocyclic structure but differs in its functional groups.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a different substitution pattern.
Uniqueness
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one is unique due to its specific combination of a pyrazole ring and spirocyclic nonane system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)16-8-10(7-14-16)11-13(12(17)15-11)3-5-18-6-4-13/h7-9,11H,3-6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZNOXAKCCQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3(CCOCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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